5-Amino-1-isopropyl-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-1-isopropyl-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran]-2-one is a compound belonging to the spiropyran family. Spiropyrans are known for their photochromic properties, meaning they can change color when exposed to light.
Vorbereitungsmethoden
The synthesis of 5-Amino-1-isopropyl-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran]-2-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of indoline derivatives with pyran precursors under specific conditions. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial production methods for such compounds may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve efficiency. These methods are designed to produce the compound in bulk while maintaining consistency in quality .
Analyse Chemischer Reaktionen
5-Amino-1-isopropyl-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran]-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
5-Amino-1-isopropyl-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran]-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials with unique properties.
Biology: The compound’s photochromic properties make it useful in studying biological processes that involve light-induced changes.
Wirkmechanismus
The mechanism of action of 5-Amino-1-isopropyl-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran]-2-one involves its ability to undergo reversible isomerization between its spiropyran and merocyanine forms. This isomerization can be triggered by various external stimuli, including light, temperature, and pH changes. The molecular targets and pathways involved in this process are related to the compound’s interaction with light and its subsequent structural changes .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-Amino-1-isopropyl-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran]-2-one include other spiropyran derivatives. These compounds share the ability to undergo photochromic changes but differ in their specific structural features and reactivity. For example, indolinooxazolidines and other indoline-based spiropyrans have similar photochromic properties but may have different applications and reactivity profiles .
The uniqueness of 5-Amino-1-isopropyl-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran]-2-one lies in its specific structural configuration, which allows for a distinct set of chemical reactions and applications compared to other spiropyran derivatives .
Eigenschaften
Molekularformel |
C15H20N2O2 |
---|---|
Molekulargewicht |
260.33 g/mol |
IUPAC-Name |
5-amino-1-propan-2-ylspiro[indole-3,4'-oxane]-2-one |
InChI |
InChI=1S/C15H20N2O2/c1-10(2)17-13-4-3-11(16)9-12(13)15(14(17)18)5-7-19-8-6-15/h3-4,9-10H,5-8,16H2,1-2H3 |
InChI-Schlüssel |
AOUQARGHNCMPTH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C2=C(C=C(C=C2)N)C3(C1=O)CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.